2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol
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Overview
Description
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a unique structure combining a benzothiolo ring with a pyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, are also employed to synthesize phenols and aryl thiols from aryl halides .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine water (Br₂)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and bromo derivatives
Scientific Research Applications
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar tricyclic structure and are also investigated for their medicinal properties.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core and exhibit a range of biological activities.
Uniqueness
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is unique due to its specific combination of a benzothiolo ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9- |
InChI Key |
OWLSXQUCCNCTLB-UKWGHVSLSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=CC=C4O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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